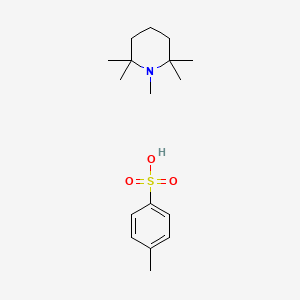
Pyrilen
Vue d'ensemble
Description
Pyrilen is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
Toxicity Research
- Pyrilen, a derivative of pyridine, has been studied for its toxic effects on humans. In a historical context, research involving pyridine, a solvent for anhydrous mineral salts, and its derivatives like Pyrilen, provided insights into the development of toxicity and its impacts on human health. The effects of pyridine on convulsions were particularly noted, which led to further investigations into its pharmacological properties and toxicological profile (Pollock, Finkelman, & Arieff, 1943).
Soil Science and Agriculture
- Research in soil science and agriculture has explored the role of Pyrilen and related compounds in the transformation of phosphorus in soil, particularly in Andisols. Studies have shown that continuous application of phosphorus fertilizer, in relation to compounds like Pyrilen, affects the availability and forms of phosphorus in the soil, impacting plant production (Velásquez et al., 2016).
Energy and Material Science
- In the field of energy and material science, Pyrilen-related research has focused on pyrolysis, a process relevant to the transformation of various materials. For example, studies involving pyrolysis of different biomasses have characterized the resultant biochars for potential agronomic and environmental applications. This includes understanding the transformation of elements and compounds during pyrolysis and their implications for sustainable material management (Srinivasan et al., 2015).
Cardioprotection and Medical Research
- Pyrilen, in its various forms and derivatives, has also been investigated in medical research for potential cardioprotective properties. For instance, research on pyruvate, a derivative of pyridine, has demonstrated various cardioprotective actions, such as increasing cardiac contractile performance and protecting myocardium from ischemia-reperfusion injury. This line of research offers insights into potential clinical applications for managing various cardiac conditions (Mallet et al., 2005).
Environmental Science
- Pyrilen-related compounds have been part of environmental science studies, particularly in understanding the surface reactivity of minerals like pyrite. Research in this area has implications for both environmental challenges, such as acid mine drainage, and beneficial commercial processes like mineral benefaction. The study of pyrite, and by extension related compounds like Pyrilen, contributes to a deeper understanding of the chemistry of minerals in various environmental conditions (Murphy & Strongin, 2009).
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;1,2,2,6,6-pentamethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.C7H8O3S/c1-9(2)7-6-8-10(3,4)11(9)5;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H2,1-5H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGPCWGFLQMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCCC(N1C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210516 | |
| Record name | Pyrilen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrilen | |
CAS RN |
6152-93-8 | |
| Record name | Pyrilen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrilen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



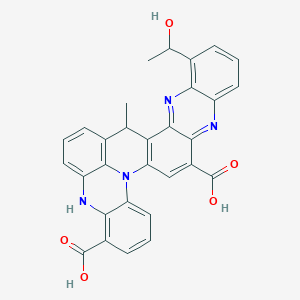
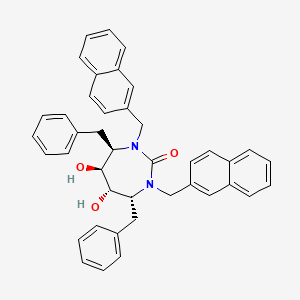
![1-(2-{4-[(4-Carboxybutanoyl)amino]phenyl}ethyl)-1-methylpiperidinium](/img/structure/B1217935.png)
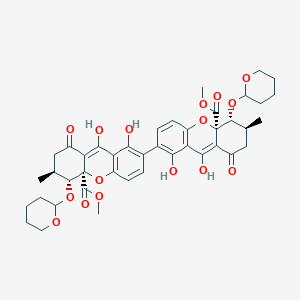
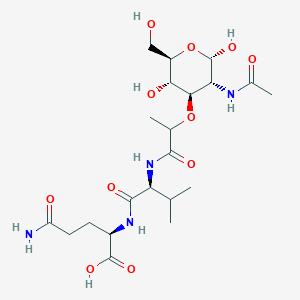
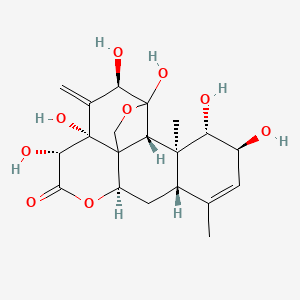
![1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B1217940.png)
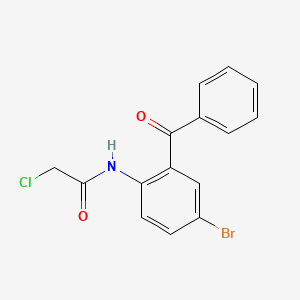
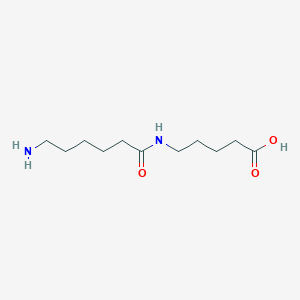
![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)
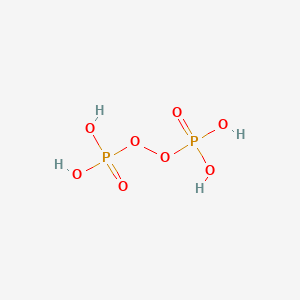
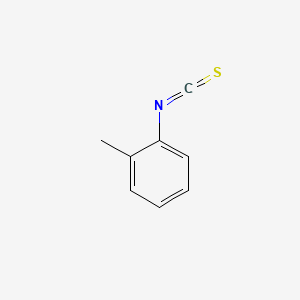
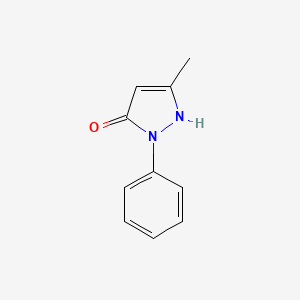
![3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1217952.png)